molecular formula C9H4Cl2FN3 B8589612 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine

Cat. No.: B8589612
M. Wt: 244.05 g/mol
InChI Key: QZYBSJPGQYTMLH-UHFFFAOYSA-N
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Description

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-fluoro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce various oxidized pyrimidine compounds.

Scientific Research Applications

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-chloro-pyridin-3-yl)-pyrimidine
  • 2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine

Uniqueness

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyridine and pyrimidine rings provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H4Cl2FN3

Molecular Weight

244.05 g/mol

IUPAC Name

2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine

InChI

InChI=1S/C9H4Cl2FN3/c10-8-5(2-1-3-13-8)7-6(12)4-14-9(11)15-7/h1-4H

InChI Key

QZYBSJPGQYTMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,4-dichloro-5-fluoropyrimidine (500 mg, 2.99 mmol), 2-chloropyridine-3-boronic acid (707 mg, 4.49 mmol), Pd(PPh3)4 (346 mg, 0.30 mmol) was added DME (9.0 mL) and 1 M NaHCO3 (3.0 mL). The mixture was heated overnight in a sealed tube at 80° C., cooled to RT, diluted with EtOAc, and washed with water and saturated Na2CO3. The organic layer was dried over Na2SO4, filtered, concentrated and purified by reverse-phase HPLC to provide 2-chloro-4-(2-chloro-pyridin-3-yl)-5-fluoro-pyrimidine. MS m/z=244, 246 [M]+ and [M+2]+. Calc'd for C9H4Cl2FN3: 244.06.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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